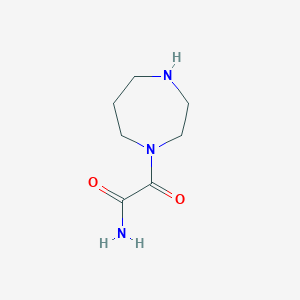

2-(1,4-Diazepan-1-yl)-2-oxoacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O2 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-2-oxoacetamide |

InChI |

InChI=1S/C7H13N3O2/c8-6(11)7(12)10-4-1-2-9-3-5-10/h9H,1-5H2,(H2,8,11) |

InChI Key |

CCVSLRZGQLCZJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C(=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,4 Diazepan 1 Yl 2 Oxoacetamide and Analogues

Direct Synthesis Approaches

Direct synthesis of the target scaffold and its analogs relies on established organic chemistry transformations, including nucleophilic substitution and various coupling reactions.

Nucleophilic Substitution Reactions

A primary route for the synthesis of 2-(1,4-diazepan-1-yl)-2-oxoacetamide analogs involves the nucleophilic substitution reaction between a 1,4-diazepane derivative and a suitable electrophile. This method is particularly effective for the preparation of N-substituted acetamide (B32628) derivatives. For instance, the synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-arylacetamides has been reported. nih.govnih.gov In a typical procedure, a 4-substituted-1,4-diazepane acts as the nucleophile, attacking an electrophilic acetylating agent, such as a 2-chloro-N-arylacetamide. The reaction proceeds via the displacement of the chlorine atom by the secondary amine of the diazepane ring, forming the desired N-acetylated product.

This straightforward approach is advantageous due to the commercial availability of a wide range of substituted 1,4-diazepanes and chloroacetamides, allowing for the generation of diverse analog libraries.

Coupling Reactions Involving 1,4-Diazepane Precursors and Oxoacetate/Oxalyl Chloride Derivatives

Amide bond formation via coupling reactions is a cornerstone of modern organic synthesis and provides a versatile method for preparing 2-(1,4-diazepan-1-yl)-2-oxoacetamide. This approach typically involves the reaction of a 1,4-diazepane precursor with an activated carboxylic acid derivative, such as an oxoacetate or an acyl chloride derived from oxalyl chloride.

The use of coupling reagents is essential to facilitate this transformation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are commonly employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine of the 1,4-diazepane. youtube.comwikipedia.orgnih.govresearchgate.netpeptide.com The mechanism involves the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which is then converted to an active ester that readily reacts with the amine. wikipedia.org

Alternatively, oxalyl chloride can be used to convert a carboxylic acid, such as 2-oxoacetic acid, into its more reactive acyl chloride derivative. This acyl chloride can then directly react with 1,4-diazepane to form the desired oxoacetamide. This method is often efficient but may require careful control of reaction conditions to avoid side reactions.

Multi-component Reactions Incorporating Oxoamide (B1213200) Scaffolds

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer an efficient and diversity-oriented approach to complex molecules, including those with oxoamide scaffolds related to the target compound. researchgate.netresearchgate.netmdpi.com The Ugi reaction involves the one-pot condensation of a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a dipeptide-like adduct.

For the synthesis of 1,4-diazepine-based structures, a bifunctional starting material can be employed. For example, a precursor containing both an amine and a carboxylic acid functionality can undergo an Ugi reaction, followed by an intramolecular cyclization step to form the seven-membered diazepine (B8756704) ring. researchgate.net While not a direct synthesis of the parent 2-(1,4-diazepan-1-yl)-2-oxoacetamide, this strategy is highly valuable for creating libraries of complex diazepine-containing oxoamides by varying the four input components of the Ugi reaction. researchgate.netresearchgate.net Silver(I) triflate has been reported as an effective catalyst for post-Ugi intramolecular heteroannulation to form pyrazolo[1,5-a] nih.govyoutube.comdiazepine scaffolds. nih.gov

Optimized Reaction Conditions and Parameters

The success of the aforementioned synthetic methodologies hinges on the careful selection and optimization of reaction parameters. Solvent effects and the choice of catalysts and reagents play a crucial role in determining reaction yield, selectivity, and purity.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the outcome of N-acylation and coupling reactions. Polar aprotic solvents are often preferred for these transformations.

| Solvent | Typical Application | Observations |

| Dimethylformamide (DMF) | HATU/DIPEA coupling reactions | A common and effective solvent that facilitates the dissolution of reagents and promotes the formation of the active ester. researchgate.net |

| Dichloromethane (B109758) (DCM) | General coupling and acylation | A versatile solvent, though anhydrous conditions are crucial to prevent hydrolysis of reagents and intermediates. researchgate.net |

| Acetonitrile (ACN) | EDC/DMAP coupling reactions | Can provide good results, and in some cases, may be superior to other solvents for specific substrate combinations. nih.gov |

| 1,4-Dioxane | Copper-catalyzed C-N coupling | Used in intramolecular coupling reactions for the synthesis of benzodiazepine (B76468) derivatives. nih.gov |

| Ethanol | Condensation reactions | Often used in condensation reactions for the synthesis of diazepine rings, sometimes under reflux conditions. |

As illustrated in the table, the selection of the solvent is context-dependent, with DMF and DCM being common choices for standard amide coupling reactions. The solubility of starting materials and intermediates, as well as the solvent's ability to stabilize transition states, are key factors in achieving high reaction efficiency.

Catalysis and Reagent Selection (e.g., K2CO3, HATU, DIPEA)

The choice of base and coupling agent is critical for promoting the desired reaction while minimizing side products. Both inorganic and organic bases are utilized, each with specific advantages.

Potassium Carbonate (K2CO3): An inorganic base, K2CO3, is often employed in N-alkylation and N-acylation reactions. researchgate.netscispace.comresearchgate.net It is a cost-effective and mild base that can effectively deprotonate the amine nucleophile, facilitating its reaction with an electrophile. Its heterogeneous nature in many organic solvents can simplify work-up procedures through simple filtration.

HATU and DIPEA: The combination of HATU as a coupling agent and DIPEA as a non-nucleophilic organic base is a powerful system for amide bond formation. youtube.comwikipedia.orgnih.govresearchgate.netpeptide.com DIPEA effectively deprotonates the carboxylic acid to form a carboxylate, which then reacts with HATU to generate the active ester. The non-nucleophilic nature of DIPEA prevents it from competing with the primary or secondary amine in the coupling reaction. This combination is known for its high efficiency and rapid reaction times. wikipedia.org

| Reagent/Catalyst | Role | Typical Reaction | Key Advantages |

| K2CO3 | Base | Nucleophilic substitution, N-acylation | Mild, inexpensive, easy removal. researchgate.netscispace.comresearchgate.net |

| HATU | Coupling Agent | Amide bond formation | High efficiency, fast reaction rates, reduced racemization. wikipedia.orgpeptide.com |

| DIPEA | Non-nucleophilic Base | Amide coupling (with HATU, etc.) | Prevents side reactions by not competing as a nucleophile. youtube.comresearchgate.net |

The judicious selection of these reagents, based on the specific substrates and desired outcome, is paramount for the successful synthesis of 2-(1,4-diazepan-1-yl)-2-oxoacetamide and its derivatives.

Temperature and Pressure Optimization

The optimization of temperature and pressure is a critical step in maximizing the yield and purity of 2-(1,4-diazepan-1-yl)-2-oxoacetamide. Amide bond formation reactions are typically sensitive to thermal conditions.

Temperature: The reaction temperature directly influences the rate of acylation. Lower temperatures (0 °C to room temperature) are often initially employed, particularly when using highly reactive acylating agents like acyl chlorides, to control the reaction's exothermicity and minimize the formation of side products. semanticscholar.org For less reactive substrates or when using carbodiimide (B86325) coupling agents, moderately elevated temperatures (e.g., 40–80 °C) can be beneficial to drive the reaction to completion in a reasonable timeframe. acs.orgacs.org However, excessively high temperatures can lead to the degradation of starting materials or the desired product and promote undesirable side reactions. Systematic studies varying the temperature while monitoring reaction progress via techniques like HPLC or TLC are essential to identify the optimal thermal conditions. researchgate.net

Pressure: For most solution-phase amide coupling reactions conducted at or below the boiling point of the solvent, pressure is not a significant variable and reactions are typically performed at atmospheric pressure. The use of elevated pressure is generally reserved for reactions involving volatile reagents or when trying to influence the reaction equilibrium in gas-phase reactions. In the context of synthesizing 2-(1,4-diazepan-1-yl)-2-oxoacetamide in common organic solvents, pressure optimization is not typically a primary concern.

A summary of hypothetical optimization parameters for an EDC/HOAt-mediated coupling is presented below.

| Parameter | Range Explored | Optimal Condition | Expected Outcome at Optimum |

| Temperature | 0 °C - 60 °C | 25 °C (Room Temp) | Good reaction rate, minimal side-product formation. |

| Time | 4 - 24 hours | 12 hours | High conversion of starting materials. |

| Pressure | Atmospheric | Atmospheric | Standard condition for this reaction type. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including amide bond formation. researchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. rsc.orgnih.gov

The synthesis of 2-(1,4-diazepan-1-yl)-2-oxoacetamide and its analogues can be adapted to a microwave-assisted protocol. In a typical setup, 1,4-diazepane and a suitable 2-oxoacetamide (B1243867) precursor would be mixed in a microwave-safe vessel, potentially with a catalyst and in a minimal amount of a high-boiling point, microwave-absorbent solvent like DMF or under solvent-free conditions. nih.gov The reaction vessel is then exposed to microwave irradiation at a controlled temperature for a short period, often ranging from minutes to an hour. This rapid, uniform heating can significantly enhance the rate of the amidation reaction. researchgate.net

The benefits of microwave-assisted synthesis for this class of compounds include:

Speed: Reaction times can be reduced from many hours to just a few minutes.

Efficiency: Improved reaction kinetics often lead to higher conversion rates and yields.

Purity: The reduction in reaction time can minimize the formation of thermal degradation byproducts.

| Synthesis Method | Typical Temperature | Typical Duration | Key Advantages |

| Conventional Heating | 25 - 80 °C | 12 - 24 hours | Simple setup, well-established. |

| Microwave-Assisted | 80 - 150 °C | 5 - 60 minutes | Rapid, high yield, enhanced purity. nih.gov |

Purification and Isolation Strategies

Following the synthesis, a robust purification strategy is essential to isolate 2-(1,4-diazepan-1-yl)-2-oxoacetamide in high purity. Given the polar nature of the molecule, which contains two basic amine functionalities and two amide groups, a multi-step approach involving extraction and chromatographic or crystallization techniques is typically required.

Crystallization Techniques

Crystallization is a highly effective method for purifying solid organic compounds. For a polar molecule like 2-(1,4-diazepan-1-yl)-2-oxoacetamide, the choice of solvent is critical. Suitable solvents would likely be polar, such as alcohols (e.g., ethanol, isopropanol) or acetonitrile, in which the compound is soluble at elevated temperatures but less soluble upon cooling.

Common crystallization methods applicable include:

Cooling Crystallization: The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is slowly cooled to induce the formation of crystals, which are then collected by filtration.

Anti-Solvent Addition: The compound is dissolved in a solvent in which it is highly soluble. A second solvent (the anti-solvent), in which the compound is insoluble, is then slowly added to precipitate the pure product. For this compound, dissolving in a polar solvent like methanol (B129727) followed by the addition of a less polar solvent like diethyl ether could be an effective strategy. wikipedia.org

Solvent Evaporation: The product is dissolved in a solvent and the solvent is allowed to evaporate slowly at room temperature, leading to the gradual formation of crystals.

The presence of amino and amide groups can promote the formation of well-ordered crystal lattices through hydrogen bonding. iucr.orgnih.gov

Column Chromatography Applications

Column chromatography is a versatile technique for the separation and purification of complex mixtures. Due to the high polarity of 2-(1,4-diazepan-1-yl)-2-oxoacetamide, traditional normal-phase chromatography on silica (B1680970) gel or Hydrophilic Interaction Liquid Chromatography (HILIC) would be the most appropriate methods. nih.gov

Normal-Phase Chromatography: A polar stationary phase like silica gel is used with a non-polar mobile phase, often with a polar modifier. For this compound, a gradient elution system starting with a solvent like dichloromethane or ethyl acetate (B1210297) and gradually increasing the polarity by adding methanol would likely be effective. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase is often necessary to prevent peak tailing and improve the separation of basic compounds on acidic silica gel.

HILIC: This technique uses a polar stationary phase (such as amide-bonded silica) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. nih.govhplcchina.com HILIC is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography. glsciences.eu

| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Suitability for Target Compound |

| Normal-Phase | Silica Gel | Dichloromethane/Methanol Gradient (+ Triethylamine) | High: Good for separating compounds of varying polarity. |

| HILIC | Amide-bonded Silica | Acetonitrile/Aqueous Buffer Gradient | Excellent: Specifically designed for highly polar analytes. hplcchina.com |

Solvent Extraction Methods

Solvent extraction is a crucial first step in the workup procedure to separate the desired product from salts, catalysts, and other impurities. The basic nature of the diazepane ring is key to designing an effective extraction strategy.

The process typically involves partitioning the crude reaction mixture between an aqueous phase and an immiscible organic solvent. The pH of the aqueous phase can be manipulated to control the solubility of the target compound:

Acidic Wash: By adjusting the aqueous phase to a low pH (e.g., pH < 2) with an acid like HCl, the basic nitrogen atoms of the diazepane ring will be protonated, forming a water-soluble salt. This allows for non-basic organic impurities to be washed away with an organic solvent like ethyl acetate or dichloromethane.

Basification and Extraction: The pH of the aqueous layer is then raised (e.g., pH > 9) with a base like NaOH or Na2CO3 to deprotonate the ammonium salt, regenerating the free base form of the product. The now less polar, free base can be extracted from the aqueous layer into an organic solvent. frontiersin.org

This acid-base extraction technique is highly effective for purifying amines and other basic compounds from neutral or acidic impurities. nih.gov

Analysis of "2-(1,4-Diazepan-1-yl)-2-oxoacetamide" Reveals Data Scarcity in Public Domain

This scarcity of information prevents a detailed analysis of its ¹H NMR and ¹³C NMR spectra, including chemical shift interpretation and carbonyl resonance assignment. Furthermore, the absence of published data makes it impossible to discuss the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY in the context of this specific molecule.

Similarly, while High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (LRMS) are standard methods for molecular formula confirmation and purity assessment, no specific mass spectrometry data for 2-(1,4-Diazepan-1-yl)-2-oxoacetamide could be retrieved from the public domain.

Due to the unavailability of the necessary experimental data, the subsequent sections detailing the structural and spectroscopic characterization of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide cannot be substantively completed at this time. Further empirical research and publication of the findings are required to populate these analytical sections.

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS)

Fragmentation Pathway Analysis

Key fragmentation pathways for similar structures often involve the cleavage of the seven-membered ring. researchgate.net For instance, studies on 1,5-benzodiazepine derivatives show that major fragmentation occurs in the saturated seven-membered ring containing the nitrogen atoms. researchgate.net A primary fragmentation event for 2-(1,4-Diazepan-1-yl)-2-oxoacetamide could be the cleavage of the C-N bond of the oxoacetamide group from the diazepane ring. Further fragmentation of the diazepane ring itself would be anticipated, potentially leading to the formation of smaller, stable cyclic or acyclic ions. The presence of two nitrogen atoms in the diazepane ring provides multiple sites for charge localization, influencing the subsequent fragmentation cascades.

Table 1: Predicted Major Fragmentation Pathways for 2-(1,4-Diazepan-1-yl)-2-oxoacetamide

| Proposed Fragment Ion | Potential Origin |

| [M - COCH₂NH₂]⁺ | Loss of the oxoacetamide moiety |

| [C₅H₁₁N₂]⁺ | Fragment from the diazepane ring |

| [C₂H₄N]⁺ | Smaller fragment from the diazepane ring |

This table is predictive and not based on experimental data for the specific compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a powerful tool for identifying the functional groups present in a molecule.

The IR and Raman spectra of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide are expected to be rich with characteristic absorption bands corresponding to its various functional groups. The primary amide group will exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the region of 3400-3200 cm⁻¹. nih.gov The C=O stretching vibration of the amide (Amide I band) is anticipated to be a strong absorption in the IR spectrum, likely in the range of 1680-1630 cm⁻¹. nih.gov The C=O stretch of the oxo group would also contribute to this region.

The N-H bending vibration (Amide II band) is expected around 1650-1580 cm⁻¹. The C-N stretching vibrations of the diazepane ring and the amide group would appear in the fingerprint region, typically between 1400 and 1000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the diazepane ring will be observed in the 3000-2850 cm⁻¹ region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the C-C and C-H vibrations of the diazepane ring. scitepress.org

Table 2: Predicted Vibrational Mode Assignments for 2-(1,4-Diazepan-1-yl)-2-oxoacetamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Symmetric & Asymmetric Stretch | 3400-3200 |

| Amide C=O | Stretch (Amide I) | 1680-1630 |

| Oxo C=O | Stretch | ~1715 |

| Amide N-H | Bend (Amide II) | 1650-1580 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C-N | Stretch | 1400-1000 |

This table is predictive and not based on experimental data for the specific compound.

The presence of N-H groups in the diazepane ring and the primary amide allows for the formation of intermolecular hydrogen bonds. researchgate.net These interactions can significantly influence the position and shape of the N-H and C=O stretching bands in the IR and Raman spectra. In the solid state, extensive hydrogen bonding is expected, leading to a broadening and shifting to lower frequencies of the N-H stretching bands compared to a dilute solution in a non-polar solvent. researchgate.net The C=O stretching band may also shift to a lower wavenumber due to its involvement as a hydrogen bond acceptor. The extent of these shifts can provide information about the strength and nature of the hydrogen bonding network within the crystalline structure or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide is expected to be dominated by electronic transitions involving the carbonyl and amide chromophores. The primary electronic transitions anticipated are the n → π* and π → π* transitions. researchgate.net The n → π* transition, involving the non-bonding electrons of the oxygen and nitrogen atoms and the π* anti-bonding orbital of the carbonyl groups, is typically of lower energy and appears at longer wavelengths (lower energy) with a lower molar absorptivity. The π → π* transition of the amide group would occur at a shorter wavelength (higher energy) and have a significantly higher molar absorptivity. Given the lack of extensive conjugation in the molecule, the absorption maxima are expected to be in the ultraviolet region.

Table 3: Predicted Electronic Transitions for 2-(1,4-Diazepan-yl)-2-oxoacetamide

| Transition | Chromophore | Predicted λmax (nm) |

| n → π | C=O (Amide and Oxo) | ~220-240 |

| π → π | C=O (Amide) | <200 |

This table is predictive and not based on experimental data for the specific compound.

While specific studies on this compound are unavailable, concentration-dependent UV-Vis absorption studies could provide insights into intermolecular interactions. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. Deviations from this law at higher concentrations could indicate molecular aggregation or other intermolecular interactions, potentially influenced by hydrogen bonding. Such studies would require preparing a series of solutions with varying concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax).

Conformational Analysis and Stereochemistry

Conformational Preferences of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible scaffold that can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The energetic landscape of these conformers is influenced by the nature and substitution pattern on the nitrogen atoms. For N,N-disubstituted 1,4-diazepane derivatives, extensive research through NMR spectroscopy, X-ray crystallography, and molecular modeling has indicated a preference for a twist-boat conformation. nih.govnih.gov This preference is often driven by the minimization of transannular steric interactions and the potential for stabilizing intramolecular interactions, such as π-stacking when aromatic substituents are present. nih.gov

In the solid state, the crystal structure of homopiperazine (B121016) (1,4-diazepane) itself has been shown to exist in a pseudo-chair conformation. mdpi.com However, the introduction of substituents, particularly bulky groups on both nitrogen atoms, significantly alters the conformational equilibrium. For instance, in a series of N,N-disubstituted 1,4-diazepane orexin (B13118510) receptor antagonists, the twist-boat conformation was identified as the low-energy conformation. nih.gov The adoption of a specific conformation can be critical for the biological activity of these molecules, as it dictates the spatial orientation of the substituents and their ability to interact with receptor binding sites. nih.gov

| Substitution Pattern | Predominant Conformation | Method of Determination | Reference |

|---|---|---|---|

| Unsubstituted (Homopiperazine) | Pseudo-chair | X-ray Crystallography | mdpi.com |

| N,N-Disubstituted (Orexin Receptor Antagonists) | Twist-boat | NMR Spectroscopy, X-ray Crystallography, Molecular Modeling | nih.gov |

Rotational Barriers and Dynamics of the Oxoacetamide Moiety

The 2-oxoacetamide (B1243867) group attached to the 1,4-diazepane ring introduces an amide bond, which is known to exhibit restricted rotation due to the partial double bond character of the C-N bond. This restricted rotation can lead to the existence of cis and trans conformers. The energy barrier to rotation in amides typically falls within the range of 15–23 kcal/mol. fcien.edu.uyresearchgate.net The exact rotational barrier for the oxoacetamide moiety in 2-(1,4-diazepan-1-yl)-2-oxoacetamide is influenced by both steric and electronic factors of the diazepane ring and its substituents.

Studies on simpler tertiary amides provide insight into the expected rotational barriers. For example, the rotational barrier in N,N-dimethylformamide has been experimentally determined to be around 20.0 kcal/mol in butyl ether. fcien.edu.uy For more sterically hindered amides, these barriers can be higher. Computational studies on various amides have shown a strong correlation between the rotational barriers and the electronic properties of the substituents. nih.gov For the title compound, the dynamic behavior of the oxoacetamide group, coupled with the conformational flexibility of the diazepane ring, results in a complex potential energy surface with multiple local minima.

| Amide | Solvent | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Butyl ether | 20.0 | fcien.edu.uy |

| N,N-Dimethylacetamide (DMA) | Butyl ether | 16.7 | fcien.edu.uy |

Chiral Synthesis and Enantioselective Approaches to Diazepane Derivatives

The synthesis of enantiomerically pure 1,4-diazepane derivatives is of significant interest due to the often stereospecific nature of their biological activities. Several enantioselective strategies have been developed to access these chiral scaffolds. One prominent approach involves the use of precursors derived from the chiral pool, such as amino acids. rsc.org For example, 1,4-benzodiazepine-2,5-diones have been synthesized from amino acids, demonstrating the utility of these readily available chiral building blocks. rsc.org

Another powerful method is asymmetric reductive amination. An enzymatic intramolecular asymmetric reductive amination has been successfully employed for the synthesis of chiral 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.net Imine reductases (IREDs) have been identified that can produce either the (R)- or (S)-enantiomer of a substituted 1,4-diazepane with enantiomeric excesses ranging from 93% to over 99%. researchgate.net Furthermore, transition metal-catalyzed asymmetric reductive amination has also been explored. For instance, an Iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been used to synthesize dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). nih.gov

| Synthetic Method | Catalyst/Chiral Source | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enzymatic Intramolecular Asymmetric Reductive Amination | Imine Reductase (IRED) | Substituted 1,4-diazepanes | 93% to >99% | researchgate.net |

| Ir-Catalyzed Intramolecular Asymmetric Reductive Amination | [Ir(COD)Cl]₂/(S)-SegPhos | Dibenz[c,e]azepines | up to 97% | nih.gov |

Diastereoselective Control in Multi-component Reactions

Multicomponent reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the rapid generation of complex molecular scaffolds, including those of benzodiazepines and their precursors. nih.govnih.govrsc.org Achieving diastereoselective control in these reactions is crucial when multiple stereocenters are formed. The Ugi four-component condensation, for example, has been utilized in a Ugi-deprotection-cyclization (UDC) strategy to access diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov

The diastereoselectivity of MCRs can often be influenced by the choice of catalyst, solvent, and the nature of the substrates. For instance, in the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives via an isocyanide-based multicomponent reaction, the stereochemical outcome is determined during the cyclization step. beilstein-journals.org While not always providing high levels of diastereoselectivity, the efficiency and convergency of MCRs make them attractive for the construction of diazepine-containing libraries for drug discovery. Further development in chiral catalysts and auxiliaries for MCRs is expected to enhance the diastereoselective synthesis of complex 1,4-diazepane derivatives. nih.gov

| Reaction Type | Key Features | Resulting Scaffold | Reference |

|---|---|---|---|

| Ugi Four-Component Condensation | Ugi-deprotection-cyclization (UDC) strategy | 1,4-Benzodiazepine | nih.gov |

| Isocyanide-based MCR | Solvent- and catalyst-free conditions | Pyrrole-fused dibenzoxazepine | beilstein-journals.org |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation for the given system, providing detailed insights into its fundamental characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijasrm.comresearchgate.net It is frequently utilized for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This analysis yields crucial data on bond lengths, bond angles, and dihedral angles. ijasrm.com

DFT calculations also elucidate key electronic properties. For related diazepine (B8756704) and acetamide (B32628) derivatives, studies have successfully used DFT to calculate thermodynamic parameters, electronic energy, and dipole moments. researchgate.netespublisher.com Such calculations help in understanding the molecule's stability and polarity. For instance, in studies of similar compounds, the B3LYP functional with a 6-31G basis set is a common level of theory adopted for these calculations. ijasrm.comespublisher.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is essential for understanding the potential for intramolecular charge transfer within the molecule. researchgate.net For various organic molecules, the HOMO-LUMO gap has been used to assess their stability and reactivity. espublisher.com

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify electron-rich and electron-poor regions.

Typically, areas with a negative potential (colored red) are electron-rich and are susceptible to electrophilic attack, while areas with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net MEP analysis is instrumental in understanding intermolecular interactions, particularly hydrogen bonding, and predicting how a molecule will interact with other chemical species.

For a more detailed understanding of local reactivity, Fukui functions are employed. nih.gov This analysis helps to identify which specific atoms within the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. Studies on related acetamide derivatives have used Fukui functions to determine that bond formation mechanisms with biological molecules often occur through specific atoms, such as nitrogen. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets, which is particularly relevant in the context of drug design.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-(1,4-Diazepan-1-yl)-2-oxoacetamide, might bind to a macromolecular target, typically a protein receptor. nih.govwjarr.com The process involves placing the ligand into the binding site of the receptor and evaluating the stability of the resulting complex using a scoring function, which estimates the binding affinity. amazonaws.commdpi.com

For compounds structurally related to diazepines and benzodiazepines, a common biological target for docking studies is the GABA-A receptor. researchgate.netamazonaws.comnih.gov These studies aim to understand the binding mode, identify key amino acid interactions (like hydrogen bonds and hydrophobic interactions), and predict the binding energy. mdpi.com The results of docking studies are crucial for virtual screening of compound libraries and for the rational design of new therapeutic agents by providing a molecular-level understanding of the ligand-receptor interaction. nih.gov

In-Depth Computational and Theoretical Analysis of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide Currently Unavailable in Publicly Accessible Research

A thorough review of available scientific literature and chemical databases indicates a lack of specific published computational and theoretical studies for the chemical compound 2-(1,4-Diazepan-1-yl)-2-oxoacetamide. While extensive research exists for structurally related compounds, particularly within the broader class of benzodiazepines and other diazepine derivatives, this body of work does not directly address the conformational stability, interaction dynamics, quantitative structure-activity relationships (QSAR), or predicted chemical behavior of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide.

Therefore, it is not possible to provide a scientifically accurate article on the specific topics requested—Molecular Dynamics Simulations, QSAR Modeling, Tautomerism and Isomerism Analysis, and Reactivity Predictions—for this exact molecule based on current research findings. Generating content on these subjects would require extrapolation from related but distinct molecules, a method that would not adhere to the specified focus on 2-(1,4-Diazepan-1-yl)-2-oxoacetamide.

For context, computational and theoretical studies on analogous compounds involve several key areas:

Molecular Dynamics (MD) Simulations: These studies on related diazepine structures are often used to investigate how the molecule's three-dimensional shape changes over time and how it interacts with biological targets. For instance, MD simulations have been employed to understand the stability of diazepam within the binding pocket of the GABA-A receptor.

Quantitative Structure-Activity Relationship (QSAR): QSAR models for benzodiazepine (B76468) derivatives correlate specific chemical features (like hydrophobicity, electronic properties, and steric factors) with their biological activity. These models are instrumental in predicting the potency of new, unsynthesized compounds but are highly specific to the chemical class and biological target for which they were developed.

Tautomerism and Isomerism Analysis: Theoretical calculations, often using density functional theory (DFT), are applied to related heterocyclic compounds to determine the relative stability of different tautomeric forms (e.g., keto-enol tautomerism). Such studies help in understanding the compound's behavior in different chemical environments.

Reactivity Predictions: The chemical reactivity of the 1,4-diazepine ring system, including its susceptibility to oxidation, reduction, or nucleophilic attack, has been studied. For example, the hydrolysis kinetics of diazepam, which involves the cleavage of the azomethine bond, is well-documented.

Mechanistic Investigations of Molecular Interactions in Vitro and Non Human in Vivo

Modulation of Cellular Pathways (in non-human or cell-line models)

Membrane Interaction Studies:No studies were found that investigate the interaction of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide with cellular or artificial membranes.

While research exists for structurally related compounds containing a diazepane or benzodiazepine (B76468) core, the strict requirement to focus solely on 2-(1,4-Diazepan-1-yl)-2-oxoacetamide prevents the inclusion of that data. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Biochemical Assay Development and Optimization (excluding clinical human assays)

Enzyme Activity Assays

There is no available information detailing the development or use of enzyme activity assays to characterize the effects of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide.

Receptor Binding Assays

There is no available information regarding the development or application of receptor binding assays to investigate the interactions of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide with any biological receptors.

Derivatization and Analogue Synthesis for Specialized Research Applications

Synthesis of Radiosynthesis Precursors and Radioligands

The development of radiolabeled compounds is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive study of biological processes and the visualization of drug targets. The synthesis of precursors for radiosynthesis often involves modifying a lead compound to incorporate a radionuclide, such as ¹¹C, ¹⁸F, or ¹²³I.

Currently, there is no specific information available in the public domain detailing the synthesis of radiosynthesis precursors or radioligands directly derived from 2-(1,4-Diazepan-1-yl)-2-oxoacetamide. However, the general principles of radiochemistry suggest that this compound could be modified for such purposes. For instance, the introduction of a functional group amenable to radiolabeling, such as a halogen or a nitro group on an aromatic substituent (if one were added to the core structure), would be a common strategy.

Incorporation into Bioconjugation Reagents

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is widely used to attach labels to proteins, antibodies, and nucleic acids for detection, purification, or targeting purposes.

There is no publicly available research describing the incorporation of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide into bioconjugation reagents. In principle, the diazepane or acetamide (B32628) portions of the molecule could be functionalized with reactive groups suitable for bioconjugation, such as N-hydroxysuccinimide (NHS) esters, maleimides, or alkynes for click chemistry. These modifications would allow the compound to be coupled to biomolecules for various research applications.

Synthesis of Photo-Affinity Labels

Photo-affinity labeling is a powerful technique used to identify and characterize the binding partners of a molecule of interest within a complex biological sample. This method involves a ligand that, upon photoactivation, forms a covalent bond with its target protein.

The synthesis of photo-affinity labels from 2-(1,4-Diazepan-1-yl)-2-oxoacetamide has not been specifically reported in the scientific literature. The creation of such a tool would necessitate the incorporation of a photoreactive group, for instance, a diazirine, an azide, or a benzophenone, onto the 2-(1,4-Diazepan-1-yl)-2-oxoacetamide scaffold. The choice of the photoreactive group and its position of attachment would be critical to ensure that the modified compound retains its affinity for the intended biological target.

Development of Fluorescent Probes

Fluorescent probes are molecules that can be used to visualize and track biological molecules and processes in real-time using fluorescence microscopy. The design of a fluorescent probe typically involves linking a fluorophore to a ligand that selectively binds to a specific target.

Information regarding the development of fluorescent probes based on the 2-(1,4-Diazepan-1-yl)-2-oxoacetamide structure is not available in the current body of scientific literature. The synthesis of such a probe would involve conjugating a fluorescent dye, such as fluorescein, rhodamine, or a cyanine (B1664457) dye, to the core molecule. The linker used to attach the fluorophore would need to be carefully chosen to avoid interfering with the binding of the ligand to its target.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods have been published for the analysis of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide. General reversed-phase HPLC methods are commonly used for purity assessment of similar small organic molecules, but no validated method, retention time data, or specific mobile/stationary phase conditions are documented for this particular compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

There is no information available regarding the analysis of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide by GC-MS. The applicability of this technique would depend on the compound's thermal stability and volatility. For many related pharmaceutical compounds, derivatization is often required to improve their chromatographic properties, but no such procedures have been described for this specific molecule.

Crystallographic Techniques for Solid-State Structure Determination

X-ray Diffraction (XRD) Analysis

A search of crystallographic databases reveals no published single-crystal or powder X-ray diffraction data for 2-(1,4-Diazepan-1-yl)-2-oxoacetamide. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not available.

Co-crystallization Studies with Macromolecular Targets

There are no published studies on the co-crystallization of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide with any macromolecular targets. Such studies are typically undertaken to understand drug-receptor interactions, but this compound does not appear to have been investigated in this context.

Future Research Directions and Broader Academic Implications

Exploration of Novel Synthetic Pathways to the Diazepane-Oxoacetamide Core

The development of efficient and versatile synthetic routes to the 2-(1,4-diazepan-1-yl)-2-oxoacetamide core is a fundamental area for future investigation. While standard amide bond formation reactions can be employed, the exploration of novel synthetic pathways could provide access to a wider range of derivatives and facilitate the construction of compound libraries for high-throughput screening.

Future research in this area could focus on:

Multicomponent Reactions: Designing one-pot multicomponent reactions could streamline the synthesis of the diazepane-oxoacetamide scaffold, improving efficiency and reducing waste. nih.gov

Flow Chemistry: The use of continuous flow technologies could enable safer, more scalable, and highly controlled synthesis of the core structure and its derivatives.

Catalytic Methods: Investigating novel catalytic systems for the formation of the diazepane ring or the amide bond could lead to milder reaction conditions and improved yields.

The development of such synthetic methodologies would not only be of academic interest but also of practical importance for the production of these compounds for further study.

Deeper Mechanistic Understanding of Molecular Recognition Events

The diazepane ring is a key structural feature that can participate in various non-covalent interactions, making it a valuable component for molecular recognition. mdpi.com A deeper understanding of how the 2-(1,4-diazepan-1-yl)-2-oxoacetamide scaffold interacts with biological macromolecules is crucial for the rational design of new bioactive compounds.

Future research should aim to:

Characterize Binding Modes: Utilize techniques such as X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of diazepane-oxoacetamide derivatives in complex with their biological targets.

Quantify Interactions: Employ biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the thermodynamic and kinetic parameters of binding events.

Investigate the Role of Solvation: Study the influence of water molecules on the binding affinity and selectivity of these compounds, as water often plays a critical role in molecular recognition at protein interfaces.

A thorough mechanistic understanding of these molecular recognition events will be instrumental in guiding the optimization of lead compounds.

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. patsnap.comnih.govnih.gov The application of advanced computational methods to the 2-(1,4-diazepan-1-yl)-2-oxoacetamide scaffold can provide valuable insights into its properties and potential biological activities.

Key areas for computational investigation include:

Conformational Analysis: The seven-membered diazepine (B8756704) ring can adopt multiple conformations, which can significantly impact its binding to a target. nih.gov Computational studies can predict the preferred conformations and their relative energies.

Virtual Screening: Large virtual libraries of derivatives can be screened against various biological targets to identify potential hits for further experimental validation. patsnap.com

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

The integration of computational and experimental approaches will be a key strategy for the efficient exploration of the chemical space around the diazepane-oxoacetamide core.

Table 1: Hypothetical Computational Data for 2-(1,4-Diazepan-1-yl)-2-oxoacetamide Derivatives

| Derivative | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted Binding Affinity (pIC50) to Target X |

| Parent Compound | -0.5 | 150 | 5.2 |

| Derivative A (hydrophobic substitution) | 1.2 | 25 | 6.8 |

| Derivative B (polar substitution) | -1.8 | 300 | 5.5 |

| Derivative C (conformationally restricted) | 0.3 | 80 | 7.1 |

This table presents hypothetical data for illustrative purposes.

Design of Highly Selective Molecular Probes for Biological Research

Molecular probes are essential tools for dissecting complex biological processes. The 2-(1,4-diazepan-1-yl)-2-oxoacetamide scaffold can serve as a template for the design of highly selective probes for various biological targets.

Future research in this direction could involve:

Affinity-Based Probes: Attaching a reactive group to the scaffold can allow for the covalent labeling of a target protein, facilitating its identification and characterization.

Fluorescent Probes: Incorporating a fluorophore into the structure can enable the visualization of the target's localization and dynamics within living cells.

Photoaffinity Labeling Probes: The introduction of a photo-activatable group can allow for the light-induced cross-linking of the probe to its target, providing a snapshot of the interaction in a complex biological environment. mdpi.com

The development of such molecular probes would significantly contribute to our understanding of fundamental biological mechanisms.

Contribution to the Understanding of Privileged Scaffolds in Chemical Biology

The diazepine ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. nih.govnih.govcolumbia.edu The study of 2-(1,4-diazepan-1-yl)-2-oxoacetamide and its derivatives can contribute to a deeper understanding of the principles that govern the privileged nature of certain chemical structures.

By systematically exploring the structure-activity relationships of a library of compounds based on this scaffold, researchers can:

Identify Key Structural Features: Determine which structural modifications lead to enhanced affinity and selectivity for different target classes.

Map the "Privileged" Chemical Space: Define the boundaries of chemical modifications that retain the desirable properties of the scaffold.

Develop Design Principles: Formulate general guidelines for the design of new bioactive molecules based on the diazepine-oxoacetamide core.

This research will not only advance our knowledge of this specific compound but also contribute to the broader field of chemical biology and drug discovery. osi.lv

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.